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Introduction and Principle
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell

density and cytotoxicity, particularly for adherent cell lines.[1][2] Developed in 1990, this assay

is based on the ability of the SRB dye to bind to cellular protein components that have been

fixed with trichloroacetic acid (TCA).[3][4] SRB is a bright pink aminoxanthene dye containing

two sulfonic groups that electrostatically bind to the basic amino acid residues of proteins under

mildly acidic conditions.[3][5][6] The amount of bound dye is directly proportional to the total

cellular protein content, which serves as a proxy for cell mass.[4][6][7] Under basic conditions,

the bound dye is solubilized and the absorbance is measured using a microplate reader.[3][5]

The SRB assay is a robust and sensitive method, with a linear relationship between cell

number and absorbance over a wide range.[1][5] Its endpoint is stable, and stained plates can

be stored indefinitely before reading.[3][5] These features make it highly suitable for high-

throughput screening of cytotoxic compounds.[4][6]

Applications
The SRB assay is a versatile tool with numerous applications in cell-based research, including:

Cytotoxicity Screening: It is widely used for large-scale screening of anti-cancer drugs and

other cytotoxic compounds.[3][4][5]
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Cell Proliferation and Viability Assays: The assay can quantify changes in cell number in

response to various treatments.[4][7]

Drug Sensitivity Testing: It is employed to determine the chemosensitivity of cancer cell lines.

[5]

Antiviral Assays: The SRB method has been adapted for screening compounds against

viruses like Herpes Simplex Virus Type 1 (HSV-1).[3]

Radiation Sensitivity: It has proven effective for in vitro testing of cancer cell sensitivity to

radiation.[3]

Advantages and Disadvantages
The SRB assay offers several advantages over other cell viability assays, such as the MTT

assay, but also has some limitations.
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Feature
Sulforhodamine B (SRB)
Assay

MTT/XTT Assays

Principle Stains total cellular protein.

Measures metabolic activity

(reduction of tetrazolium salts

by mitochondrial

dehydrogenases).[3]

Interference

Less susceptible to

interference from test

compounds.[3][8]

Can be affected by compounds

that alter cellular metabolic

activity or have reducing

properties.[3][9]

Endpoint Stability

The colorimetric endpoint is

stable, and dried plates can be

stored indefinitely.[3][5][8]

The formazan product is less

stable, requiring timely

measurement.[8]

Cell State

Does not distinguish between

viable and dead cells, as it

measures total protein.[3]

Detects only metabolically

active, viable cells.[3]

Procedure

Involves multiple washing and

drying steps, making it less

amenable to full automation.[3]

Simpler workflow, but requires

a solubilization step for the

formazan crystals (MTT).[8]

Cost-Effectiveness
Highly cost-effective due to

inexpensive reagents.[1][3]
Can be more expensive.[8]

Sensitivity

High sensitivity, with a

resolution of 1000-2000

cells/well.[5][8][10]

Sensitivity can be cell-line

dependent.[8]

Experimental Workflow Diagram
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Plate Preparation

Experimental Treatment

Fixation and Staining

Measurement and Analysis

1. Cell Seeding
Seed adherent cells in a 96-well plate.

2. Incubation
Allow cells to attach and grow (e.g., 24 hours).

3. Compound Addition
Treat cells with various concentrations of the test compound.

4. Incubation
Incubate for a defined period (e.g., 48-72 hours).

5. Cell Fixation
Add cold 10% Trichloroacetic Acid (TCA).

Incubate for 1 hour at 4°C.

6. Washing & Drying
Wash plates 4-5 times with water and air dry.

9. Solubilization
Add 10 mM Tris base solution to dissolve the bound dye.

7. SRB Staining
Add 0.4% SRB solution.

Incubate for 30 minutes at room temperature.

8. Remove Unbound Dye
Wash plates 4 times with 1% acetic acid and air dry.

10. Absorbance Reading
Read absorbance at 510-570 nm on a microplate reader.

11. Data Analysis
Calculate cell viability or cytotoxicity relative to controls.

Click to download full resolution via product page

Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.
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Materials and Reagents
Equipment

96-well flat-bottom microtiter plates

Multichannel pipette

Microplate reader (capable of reading absorbance at 510-570 nm)

Gyratory shaker (optional)

Chemical fume hood

CO2 incubator (37°C, 5% CO2)

Reagents
Sulforhodamine B (SRB) solution (0.4% w/v): Dissolve 0.4 g of SRB in 100 mL of 1% (v/v)

acetic acid.

Trichloroacetic acid (TCA) solution (10% w/v): Dissolve 10 g of TCA in 100 mL of deionized

water. Store at 4°C. CAUTION: TCA is highly corrosive. Handle with proper personal

protective equipment in a chemical fume hood.[3][6]

Acetic acid solution (1% v/v): Dilute 1 mL of glacial acetic acid in 99 mL of deionized water.

Tris base solution (10 mM, pH 10.5): Dissolve 1.21 g of Tris base in 1 L of deionized water.

Adjust pH to 10.5 if necessary.

Adherent cell line of interest

Complete cell culture medium

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

Detailed Experimental Protocol
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This protocol is optimized for a 96-well format but can be adapted for other plate formats.

Step 1: Cell Seeding

Harvest adherent cells using trypsin-EDTA and perform a cell count to determine cell viability

and concentration.[4]

Dilute the cell suspension in complete culture medium to the optimal seeding density. This

should be determined empirically for each cell line to ensure cells are in the exponential

growth phase during the assay (typically 1,000-20,000 cells per well).[3]

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with

medium only to serve as a blank.

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

Prepare serial dilutions of the test compound in complete culture medium.

After the 24-hour incubation, remove the medium from the wells and add 100 µL of the

compound dilutions. Include untreated wells as a negative control (100% viability).

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2

incubator.

Step 3: Cell Fixation

After incubation, gently add 50-100 µL of cold 10% TCA to each well without removing the

culture medium.[7][11]

Incubate the plate at 4°C for at least 1 hour to fix the cells to the bottom of the wells.[7][11]

Pause Point: Plates can be stored at -20°C for later processing if needed.[7]

Step 4: Washing and Drying

Carefully remove the TCA and culture medium.
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Wash the plate four to five times by gently running tap water into the wells or by submerging

the plate in a basin of slow-running tap water.[4][11] Avoid a strong stream of water, which

can cause cell detachment.[4]

Remove excess water by tapping the plate on paper towels.[11]

Allow the plate to air-dry completely at room temperature.[7]

Pause Point: Dried plates can be stored indefinitely at room temperature.[3][4]

Step 5: SRB Staining

Add 50-100 µL of 0.4% SRB solution to each well, ensuring the bottom is fully covered.[7]

Incubate the plate at room temperature for 30 minutes.[3][7]

Step 6: Removal of Unbound Dye

Quickly rinse the plates four times with 1% acetic acid to remove any unbound SRB dye.[3]

[7][11]

Critical Step: Insufficient washing can lead to high background noise, while excessive

washing can cause bleaching of the protein-bound dye. Perform washes quickly and

consistently across the plate.[3][4][7]

Allow the plate to air-dry completely at room temperature.

Step 7: Solubilization

Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[3][7][11]

Place the plate on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.[3]

[11] If a shaker is not available, let the plate sit for 30 minutes.[3]

Step 8: Absorbance Measurement

Read the optical density (OD) on a microplate reader at a wavelength of 510 nm.[3][11]

Wavelengths between 540 and 580 nm are also commonly used.[6][7][10]
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Data Analysis
Subtract the average OD of the blank wells (medium only) from all other OD values.

Calculate the percentage of cell viability for each treatment using the following formula:

% Cell Viability = (Mean OD of Treated Sample / Mean OD of Untreated Control) x 100[12]

The percentage of cytotoxicity or growth inhibition can be calculated as:

% Cytotoxicity = 100 - % Cell Viability[6][11]

Plot the percentage of cell viability against the compound concentration to generate a dose-

response curve and determine the IC50 value (the concentration of a drug that inhibits cell

growth by 50%).
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Problem Potential Cause(s) Solution(s)

High Background / High OD in

Blank Wells

Incomplete removal of

unbound SRB dye.

Wash plates more thoroughly

and quickly with 1% acetic

acid.[3][7] Ensure plates are

completely dry before adding

Tris base.

Low OD Values / Low

Sensitivity

Cell seeding density is too low

or too high (cells reached

plateau phase).

Determine the optimal cell

seeding density by performing

a cell number titration

experiment.[3][4] Ensure cells

are in the logarithmic growth

phase.

Excessive washing leading to

bleaching of bound dye.

Minimize the time spent in the

washing steps.[3]

High Variability Between

Replicate Wells
Uneven cell seeding.

Ensure a homogeneous

single-cell suspension before

seeding. Mix the cell

suspension between pipetting.

Cell detachment during

washing steps.

Be gentle during washing;

avoid a direct, forceful stream

of water into the wells.[4]

Incomplete solubilization of the

dye.

Ensure the Tris base solution

covers the entire well bottom

and allow sufficient time on a

shaker for complete

solubilization.

OD Values Exceed Linearity

Range

Cell seeding density is too

high.

Reduce the initial number of

cells seeded per well.[3] Data

with OD values >2.0 may not

be within the linear range.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7760045?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7760045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

